molecular formula C14H12O B1241548 cis-Stilben-4-ol

cis-Stilben-4-ol

Cat. No.: B1241548
M. Wt: 196.24 g/mol
InChI Key: QVLMUEOXQBUPAH-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-stilben-4-ol is a stilben-4-ol. It derives from a hydride of a cis-stilbene.

Scientific Research Applications

1. Cancer Cell Apoptosis

cis-Stilben-4-ol, particularly its derivative 3,4,5,4'-tetramethoxy-cis-stilbene (MC-4), has been shown to induce rapid perinuclear mitochondrial clustering and apoptosis in cancer cells. This effect is independent of the p53 and p21 pathways, suggesting a unique mechanism of action for MC-4 in targeting cancer cells (Gosslau et al., 2008).

2. Photoisomerization Reactions

The photoisomerization reactions of cis-stilbene have been extensively studied using femtosecond laser techniques. These studies provide insights into the dynamics of molecular changes during photoisomerization, a process relevant in various chemical and biological contexts (Sension et al., 1993).

3. Epoxidation and Mechanistic Probes

cis-Stilbene serves as a probe in studying the epoxidation reactions catalyzed by MnIII(salen)X complexes. The reactions' outcomes depend on the oxygen source and the catalyst's counterion, highlighting cis-stilbene's role in exploring reaction mechanisms and selectivity (Adam et al., 2002).

4. Antineoplastic Agents

cis-Stilbene derivatives have been synthesized and evaluated as antineoplastic agents, showing significant inhibitory activity against various cancer cell lines. These compounds, related to combretastatin A-4, also inhibit tubulin polymerization, indicating their potential as anticancer agents (Pettit et al., 2005).

5. Tubulin-Interactive Properties

cis-Stilbene derivatives, especially those related to combretastatins, are researched for their tubulin-interactive properties. Their ability to bind to β-tubulin and inhibit tubulin polymerization makes them promising candidates for cancer therapy (Mikstacka et al., 2013).

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]phenol

InChI

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6-

InChI Key

QVLMUEOXQBUPAH-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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